2,5-Difluoro-4-thiocyanatoaniline
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Overview
Description
2,5-Difluoro-4-thiocyanatoaniline is an aromatic compound with the molecular formula C7H4F2N2S. It features a benzene ring substituted with two fluorine atoms at positions 2 and 5, an amino group at position 4, and a thiocyanate group at position 4. This compound is known for its unique reactivity due to the presence of both electron-withdrawing fluorine atoms and a reactive thiocyanate group .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluoro-4-thiocyanatoaniline typically involves the introduction of the thiocyanate group to a difluoroaniline precursor. One common method is the reaction of 2,5-difluoroaniline with thiocyanogen under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Types of Reactions:
Nucleophilic Substitution: The thiocyanate group can be displaced by other nucleophiles, leading to the formation of new C-N or C-S bonds.
Hydrolysis: The aniline hydrochloride group might undergo hydrolysis in water, releasing aniline and hydrochloric acid.
Acid-Base Reactions: The aniline group can act as a weak base and participate in acid-base reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines and thiols.
Hydrolysis: This reaction generally occurs in aqueous conditions, often under acidic or basic catalysis.
Major Products:
Nucleophilic Substitution: Products depend on the nucleophile used, such as substituted anilines or thiocyanates.
Hydrolysis: Major products include aniline and hydrochloric acid.
Scientific Research Applications
2,5-Difluoro-4-thiocyanatoaniline has various applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Difluoro-4-thiocyanatoaniline is not well-documented. its reactivity suggests it may interact with biological molecules through nucleophilic substitution or other chemical reactions. The presence of electron-withdrawing fluorine atoms and a reactive thiocyanate group likely influences its interaction with molecular targets.
Comparison with Similar Compounds
2,5-Difluoroaniline: Lacks the thiocyanate group, making it less reactive in nucleophilic substitution reactions.
4-Thiocyanatoaniline: Lacks the fluorine atoms, affecting its electronic properties and reactivity.
Properties
IUPAC Name |
(4-amino-2,5-difluorophenyl) thiocyanate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2S/c8-4-2-7(12-3-10)5(9)1-6(4)11/h1-2H,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXFODCKUSJSHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)SC#N)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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